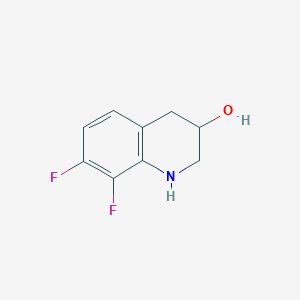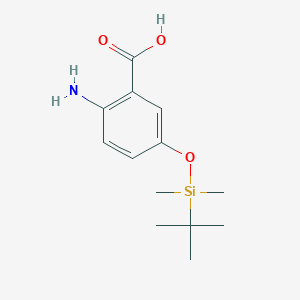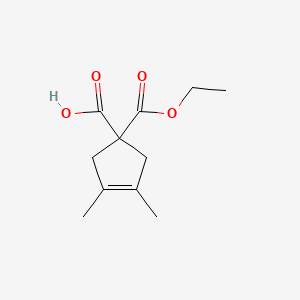![molecular formula C7H13NO2 B13452366 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxabicyclo[321]octan-1-ylmethanamine is a bicyclic compound with a unique structure that includes two oxygen atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with various reagents. One method involves a six-step reaction sequence starting from the acrolein dimer, which includes steps such as benzylation and ring-opening polymerization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and strong acids.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles that can attack the amine group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Similar structure but lacks the amine group.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring, leading to different chemical properties.
Uniqueness
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine is unique due to the presence of both oxygen atoms and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-3-7-1-6(10-5-7)2-9-4-7/h6H,1-5,8H2 |
Clé InChI |
UHWSRJTZZCWJDX-UHFFFAOYSA-N |
SMILES canonique |
C1C2COCC1(CO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)

![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)

![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)




